Synthesis and Mechanistic Evaluation of 4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: A Key Building Block in Antitrypanosomal Drug Discovery
Synthesis and Mechanistic Evaluation of 4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: A Key Building Block in Antitrypanosomal Drug Discovery
Executive Summary
The compound 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide (also widely referred to in literature as 3-isopropyl-4-nitro-1H-pyrazole-5-carboxamide) is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry. It serves as the pivotal precursor in the synthesis of 5-phenylpyrazolopyrimidinone analogs, a novel class of phenotypic antitrypanosomal agents developed to combat Human African Trypanosomiasis (HAT)[1].
Most notably, this intermediate is the direct precursor to NPD-2975 , a highly potent inhibitor of Trypanosoma brucei (IC₅₀ = 70 nM) that has demonstrated complete curative efficacy in acute mouse models[1][2]. Beyond antiparasitic research, the scaffold is also utilized in the synthesis of Indole Aryl Hydrocarbon Receptor (AHR) inhibitors for oncology applications[3]. This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis of this critical intermediate, detailing the causality behind the experimental design and providing self-validating protocols for scale-up.
Retrosynthetic Strategy & Pathway Logic
The synthesis of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide relies on a robust, four-step linear sequence starting from inexpensive aliphatic precursors. The logic of the pathway is dictated by the electronic properties of the pyrazole ring and the directing effects of its substituents.
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Core Assembly: The 1H-pyrazole core is constructed via a Claisen condensation between 3-methylbutan-2-one and diethyl oxalate, followed by a cyclization with hydrazine.
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Activation: Saponification of the resulting ester yields the carboxylic acid, which serves a dual purpose: it acts as a directing group for the subsequent nitration and provides the necessary functional handle for amidation.
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Electrophilic Aromatic Substitution: Nitration is targeted specifically at the C4 position, driven by the steric and electronic constraints of the C3-isopropyl and C5-carboxyl groups.
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Amidation: Mild acyl chloride formation followed by nucleophilic acyl substitution with ammonia yields the final target.
Fig 1. Four-step synthetic pathway to 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide.
Step-by-Step Experimental Protocols & Mechanistic Causality
The following protocols are derived from validated scale-up campaigns capable of producing the intermediate at a 400-gram scale without the need for column chromatography[1].
Step 1: Condensation and Pyrazole Ring Closure
Protocol:
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To a solution of sodium ethoxide (NaOEt) in ethanol, add 3-methylbutan-2-one (1.0 equiv) and diethyl oxalate (1.0 equiv). Stir the mixture at 60 °C for 2 hours.
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Cool the mixture slightly and add hydrazine hydrate (N₂H₄·H₂O, 1.1 equiv). Reflux the reaction mixture for an additional 2 hours.
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Concentrate the solvent under reduced pressure, neutralize, and extract to yield ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (Intermediate 4)[1].
Causality & Self-Validation: NaOEt acts as a strong base to quantitatively enolize the methyl group of 3-methylbutan-2-one, driving a Claisen condensation with diethyl oxalate to form a 2,4-dioxo ester intermediate. The subsequent addition of hydrazine hydrate initiates a bi-nucleophilic attack on the di-ketone, followed by dehydration to aromatize into the pyrazole ring. The reaction is self-validating: the shift from a deep-colored enolate solution to a lighter suspension upon hydrazine addition and reflux indicates successful cyclization.
Step 2: Saponification of the Ester
Protocol:
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Dissolve Intermediate 4 (27.0 g, 148 mmol) and NaOH (14.8 g, 370 mmol, 2.5 equiv) in a 1:1 (v/v) mixture of 1,4-dioxane (400 mL) and water (400 mL).
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Heat the mixture to 50 °C for 3 hours.
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Concentrate under reduced pressure to remove dioxane, wash the aqueous layer with EtOAc (3 × 200 mL) to remove unreacted starting material.
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Adjust the aqueous layer to pH 1 using concentrated HCl. The product, 3-isopropyl-1H-pyrazole-5-carboxylic acid (Intermediate 5), precipitates as a solid and is collected by filtration[1].
Causality & Self-Validation: The ethyl ester must be hydrolyzed to prevent transesterification or competitive hydrolysis during the highly acidic nitration step. The use of a dioxane/water co-solvent system ensures that both the hydrophobic ester and the hydrophilic hydroxide are maintained in a homogenous phase. The protocol is self-validating via pH adjustment: the sudden precipitation of a white solid at pH < 3 confirms the protonation of the carboxylate salt into the insoluble free acid.
Step 3: Electrophilic Aromatic Nitration (The Critical Node)
Protocol:
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Portion-wise, add carboxylic acid 5 (14.2 g, 92.0 mmol) to concentrated H₂SO₄ (74 mL, 1.36 mol) at 0 °C to prevent uncontrolled exotherms.
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Dropwise, add 65% HNO₃ (18 mL).
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Gradually heat the reaction mixture to 60 °C and maintain for 3 hours.
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Carefully pour the cooled mixture over crushed ice. Filter the resulting precipitate, wash extensively with cold water, and dry to yield 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid (Intermediate 6)[4].
Causality & Self-Validation: The pyrazole ring is inherently electron-rich, but the C5-carboxylic acid acts as an electron-withdrawing deactivator. Therefore, a standard mild nitration is insufficient. The mixed acid system (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺). Regioselectivity is absolute: C3 and C5 are sterically and chemically blocked, forcing substitution exclusively at C4. Temperature control is paramount; exceeding 60 °C risks thermal decarboxylation of the C5 acid. The formation of a dense precipitate upon quenching in ice water validates the successful installation of the hydrophobic nitro group.
Step 4: Acid Chloride Formation and Amidation
Protocol:
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Suspend carboxylic acid 6 (12.6 g, 63.1 mmol) in dichloromethane (DCM, 240 mL) and add catalytic N,N-dimethylformamide (DMF, 300 μL, 3.87 mmol). Cool to 0 °C.
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Dropwise, add oxalyl chloride (16.6 mL, 189 mmol, 3.0 equiv). Stir at 0 °C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.
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Evaporate excess oxalyl chloride and DCM under reduced pressure. Re-dissolve the crude acid chloride in fresh DCM.
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Dropwise, add this solution to a pre-cooled (0 °C) solution of 7 M NH₃ in methanol. Allow to warm to RT and stir for 6 hours.
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Remove the solvent and wash the residue with water to afford 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide (Target 7)[1].
Causality & Self-Validation: Direct amidation of the carboxylic acid is thermodynamically unfavorable. Activation via oxalyl chloride and catalytic DMF forms a Vilsmeier-Haack intermediate, which converts the acid to an acyl chloride under exceptionally mild conditions. This avoids the thermal degradation associated with refluxing thionyl chloride (SOCl₂). The reaction is highly self-validating: the continuous evolution of CO, CO₂, and HCl gases during oxalyl chloride addition visually tracks the reaction's progress. Cessation of bubbling indicates complete conversion to the acid chloride. Subsequent quenching with ammonia yields the primary amide rapidly via nucleophilic acyl substitution.
Process Metrics & Quantitative Data
The synthetic route is highly optimized for scale and efficiency. Table 1 summarizes the key metrics across the four-step sequence, while Table 2 outlines the physicochemical properties of the final intermediate.
Table 1: Process Metrics and Yield Analysis
| Reaction Step | Key Reagents | Conditions | Typical Yield (%) | Intermediate Formed |
|---|---|---|---|---|
| 1. Condensation & Cyclization | 3-methylbutan-2-one, Diethyl oxalate, NaOEt, N₂H₄·H₂O | 60 °C (2h) → Reflux (2h) | 54% (over 2 steps) | Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate |
| 2. Saponification | NaOH, 1,4-Dioxane/H₂O | 50 °C, 3h | 62% | 3-Isopropyl-1H-pyrazole-5-carboxylic acid |
| 3. Nitration | Conc. H₂SO₄, 65% HNO₃ | 60 °C, 3h | 64% | 3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| 4. Amidation | (COCl)₂, cat. DMF, then 7 M NH₃/MeOH | 0 °C → RT, 9h total | ~90-96% | 4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide |
Table 2: Physicochemical Properties of the Target Intermediate
| Property | Value / Description |
|---|---|
| Chemical Name | 4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide |
| CAS Number | 521300-01-6[5] |
| Molecular Formula | C₇H₁₀N₄O₃ |
| Molecular Weight | 198.18 g/mol |
| Appearance | White to off-white solid[6] |
| ¹H NMR (400 MHz, CD₃OD) | δ 3.68-3.60 (m, 1H), 1.34 (d, J=6.8 Hz, 6H)[6] |
| Mass Spectrometry (ES-LCMS) | m/z 199.1 [M+H]⁺[6] |
Translational Applications: Synthesis of NPD-2975
The primary utility of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is its role as the foundational scaffold for NPD-2975 and related pyrazolopyrimidinone analogs.
To achieve this, the nitro group of the intermediate is first reduced to an amine. Typically, this is achieved via catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under an H₂ atmosphere (15 psi) in methanol or ethanol at 15–60 °C[1][6]. The resulting 4-amino-3-isopropyl-1H-pyrazole-5-carboxamide is then subjected to an amide coupling reaction (using PyBrop and TEA) with various aryl carboxylic acids (e.g., 4-fluorobenzoic acid). Finally, a base-mediated ring closure (using KOtBu in isopropanol) constructs the fused pyrazolopyrimidinone bicyclic system[7].
Fig 2. Downstream application workflow from the target intermediate to the discovery of NPD-2975.
Through this highly modular pathway, researchers can systematically modify the R-groups on the pyrazolopyrimidinone scaffold to optimize pharmacokinetic properties, metabolic stability, and target affinity, driving the next generation of treatments for neglected tropical diseases.
References
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Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications), July 20, 2023.
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Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. Journal of Medicinal Chemistry (ACS Publications), February 08, 2024.
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Indole AHR inhibitors and uses thereof. US Patent 12077542B2, September 03, 2024.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US12077542B2 - Indole AHR inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hebei Yaocheng Pharmaceutical Technology Co. Ltd Produktliste-E-Mail-Seite 95-Chemicalbook [chemicalbook.com]
- 6. US12077542B2 - Indole AHR inhibitors and uses thereof - Google Patents [patents.google.com]
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